molecular formula C9H8N2S B12898296 4-(Methylthio)cinnoline CAS No. 1726-85-8

4-(Methylthio)cinnoline

Katalognummer: B12898296
CAS-Nummer: 1726-85-8
Molekulargewicht: 176.24 g/mol
InChI-Schlüssel: ZZCPXQKWVPJNSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylthio)cinnoline is a heterocyclic compound with the molecular formula C9H8N2S. It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)cinnoline typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-propargyl-N’-arylhydrazines under catalytic acidic conditions. For example, the reaction of 4-Alkylpyridazine and nitrostyrene in dioxane/piperidine at 100°C can yield cinnoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applicable.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylthio)cinnoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the cinnoline ring.

Wissenschaftliche Forschungsanwendungen

4-(Methylthio)cinnoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Methylthio)cinnoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-(Methylthio)cinnoline can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar fused ring structure but differ in their specific functional groups and biological activities. For example:

Eigenschaften

CAS-Nummer

1726-85-8

Molekularformel

C9H8N2S

Molekulargewicht

176.24 g/mol

IUPAC-Name

4-methylsulfanylcinnoline

InChI

InChI=1S/C9H8N2S/c1-12-9-6-10-11-8-5-3-2-4-7(8)9/h2-6H,1H3

InChI-Schlüssel

ZZCPXQKWVPJNSJ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CN=NC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.